molecular formula C7H5NO B1201684 Benzonitrile oxide CAS No. 873-67-6

Benzonitrile oxide

Cat. No.: B1201684
CAS No.: 873-67-6
M. Wt: 119.12 g/mol
InChI Key: QUNPTMGXSSDZHZ-UHFFFAOYSA-N
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Description

Benzonitrile oxide is an organic compound with the formula C₆H₅CNO. It is a nitrile oxide, a class of compounds characterized by the presence of a nitrile group (C≡N) and an oxide group (O). This compound is known for its reactivity and is commonly used in organic synthesis, particularly in cycloaddition reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzonitrile oxide can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction proceeds through the formation of benzaldoxime, which is then dehydrated to yield this compound . Another method involves the oxidation of benzonitrile using oxidizing agents such as peracids .

Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of benzene. This process includes the reaction of benzene with ammonia and oxygen in the presence of a catalyst, typically molybdenum or bismuth oxides . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of benzonitrile oxide primarily involves its reactivity as a 1,3-dipole in cycloaddition reactions. The compound interacts with dipolarophiles (such as alkenes and alkynes) to form five-membered ring structures. This process is facilitated by the electron density distribution within the molecule, which allows for the formation of new bonds through a concerted mechanism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (nitrile and oxide), which confer high reactivity and versatility in organic synthesis. Its ability to participate in [3+2] cycloaddition reactions distinguishes it from other nitrile compounds .

Properties

IUPAC Name

benzonitrile oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c9-8-6-7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNPTMGXSSDZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#[N+][O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236274
Record name Benzonitrile, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-67-6
Record name Benzonitrile, N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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